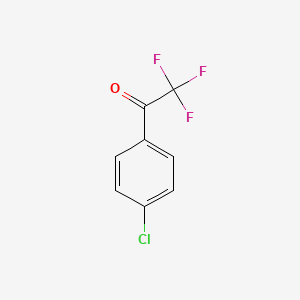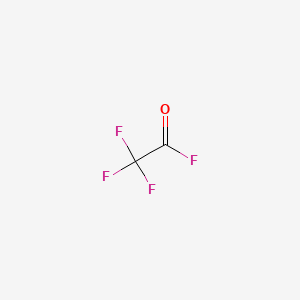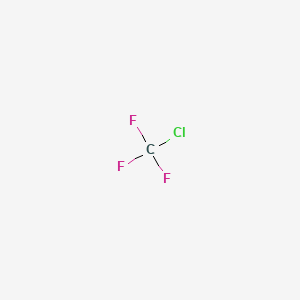
三氟甲烷
描述
Chlorotrifluoromethane, also known as trifluorochloromethane, is an organic compound with the chemical formula CClF₃. It is a colorless, non-flammable gas with a slightly sweet odor. This compound is primarily used as a refrigerant and has been widely employed in various industrial applications. Chlorotrifluoromethane is also known for its high ozone depletion potential and long atmospheric lifetime .
科学研究应用
Chlorotrifluoromethane has several scientific research applications, including:
- Chemistry: It is used as a reagent in various chemical reactions and as a standard in gas chromatography.
- Biology: Chlorotrifluoromethane is used in studies related to its environmental impact, particularly its role in ozone depletion.
- Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential applications.
- Industry: It is primarily used as a refrigerant in low-temperature applications and as a blowing agent in the production of foam plastics .
作用机制
Target of Action
Chlorotrifluoromethane, also known as R-13, CFC-13, or Freon 13, is a non-flammable, non-corrosive, non-toxic chlorofluorocarbon (CFC) and a mixed halomethane . It is primarily used as a refrigerant . The primary target of chlorotrifluoromethane is the Earth’s ozone layer .
Mode of Action
Chlorotrifluoromethane interacts with the ozone layer in the Earth’s stratosphere . When released into the environment, it has a high ozone depletion potential . This means that it can significantly contribute to the thinning of the ozone layer, which protects life on Earth from harmful ultraviolet radiation .
Pharmacokinetics
Its physical properties, such as its density and solubility in water, can affect its behavior in the environment .
Result of Action
The primary result of chlorotrifluoromethane’s action is the depletion of the ozone layer . This can lead to an increase in the amount of harmful ultraviolet radiation that reaches the Earth’s surface, potentially causing skin cancer and cataracts in humans, and harming ecosystems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chlorotrifluoromethane. For instance, its long atmospheric lifetime (640 years) allows it to remain in the environment for a long time . Furthermore, its high global warming potential means that it can contribute significantly to climate change .
生化分析
Biochemical Properties
Chlorotrifluoromethane plays a limited role in biochemical reactions due to its stability and inertness. It can interact with certain enzymes and proteins under specific conditions. For instance, chlorotrifluoromethane can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules . These interactions can result in the inhibition or activation of enzymatic activities, affecting various biochemical pathways.
Cellular Effects
Chlorotrifluoromethane can influence cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to chlorotrifluoromethane has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, chlorotrifluoromethane can disrupt cellular metabolism by interfering with mitochondrial function, resulting in decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of chlorotrifluoromethane involves its interaction with cellular components at the molecular level. Chlorotrifluoromethane can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, chlorotrifluoromethane can modulate gene expression by activating transcription factors involved in the stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorotrifluoromethane can change over time due to its stability and degradation. Chlorotrifluoromethane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to chlorotrifluoromethane in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage . The stability and degradation of chlorotrifluoromethane can also be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of chlorotrifluoromethane vary with different dosages in animal models. At low doses, chlorotrifluoromethane may cause mild oxidative stress and minimal cellular damage . At high doses, chlorotrifluoromethane can cause significant toxicity, including severe oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed in animal studies, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
Chlorotrifluoromethane is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes catalyze the conversion of chlorotrifluoromethane to reactive intermediates, which can further react with other biomolecules . The metabolic pathways of chlorotrifluoromethane can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Chlorotrifluoromethane is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature . It can accumulate in lipid-rich regions of cells, such as cell membranes and adipose tissue . Chlorotrifluoromethane can also interact with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of chlorotrifluoromethane is primarily in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can affect its activity and function, as chlorotrifluoromethane can interact with membrane-bound enzymes and proteins . Additionally, post-translational modifications and targeting signals can influence the subcellular distribution of chlorotrifluoromethane .
准备方法
Synthetic Routes and Reaction Conditions: Chlorotrifluoromethane can be synthesized through the chlorination of trifluoromethane. The reaction involves the use of chlorine gas and trifluoromethane in a molar ratio of 1:0.95 to 1:1.05 at temperatures between 600 and 700°C . This method yields chlorotrifluoromethane with high purity.
Industrial Production Methods: Industrially, chlorotrifluoromethane is produced as a byproduct during the manufacture of dichlorodifluoromethane and trichlorofluoromethane. The process involves the reaction of carbon tetrachloride with hydrofluoric acid. the direct production of chlorotrifluoromethane through this method is not economically viable due to the low yield and high cost of separation and purification .
化学反应分析
Types of Reactions: Chlorotrifluoromethane undergoes various chemical reactions, including substitution and addition reactions. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: Chlorotrifluoromethane can react with iodine to form trifluoroiodomethane and chlorine iodide.
Addition Reactions: Chlorotrifluoromethane can participate in addition reactions with nucleophiles, although such reactions are less common due to the stability of the compound.
Major Products Formed:
- Trifluoroiodomethane (CF₃I)
- Chlorine Iodide (ClI)
相似化合物的比较
Chlorotrifluoromethane is part of a class of compounds known as chlorofluorocarbons (CFCs). Similar compounds include:
- Dichlorodifluoromethane (CCl₂F₂)
- Trichlorofluoromethane (CCl₃F)
- Tetrafluoromethane (CF₄)
Comparison:
- Dichlorodifluoromethane (CCl₂F₂): Used as a refrigerant and aerosol propellant. It has a higher ozone depletion potential compared to chlorotrifluoromethane.
- Trichlorofluoromethane (CCl₃F): Also used as a refrigerant and in fire extinguishers. It has a higher boiling point and greater ozone depletion potential.
- Tetrafluoromethane (CF₄): Used in the electronics industry for plasma etching. It has a lower ozone depletion potential but a higher global warming potential .
Chlorotrifluoromethane is unique due to its specific balance of physical properties, making it suitable for ultra-low temperature refrigeration applications.
属性
IUPAC Name |
chloro(trifluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYPFACVUDMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3, CF3Cl | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chlorotrifluoromethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorotrifluoromethane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052500 | |
| Record name | Chlorotrifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless, odorless gas; [CHRIS], COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorotrifluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-114 °F at 760 mmHg (USCG, 1999), -81.4 °C @ 760 MM HG, -81.4 °C | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Water solubility = 60.1 mg/l @ 25 °C, Solubility in water: none | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Critical density: 0.581 g/cu cm, Relative density (water = 1): 1.3 | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.298 at -22 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
24816 mmHg (USCG, 1999), 21400.0 [mmHg], 21,400 mm Hg @ 25 °C | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorotrifluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
75-72-9 | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorotrifluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, chlorotrifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorotrifluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C6U91JNED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-294 °F (USCG, 1999), -181 °C | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROTRIFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorotrifluoromethane?
A1: Chlorotrifluoromethane has the molecular formula CClF3 and a molecular weight of 104.46 g/mol.
Q2: Are there any spectroscopic studies available for Chlorotrifluoromethane?
A2: Yes, multiple studies have investigated Chlorotrifluoromethane spectroscopically. For instance, researchers have used infrared spectroscopy to study the solid form of Chlorotrifluoromethane and compare it to the matrix-isolated form. [] This revealed information about the crystal structure and factor group.
Q3: How does the vibrational behavior of Chlorotrifluoromethane change from the gas phase to the solid phase?
A3: Studies using Raman and infrared spectroscopy have examined the vibrational modes of solid Chlorotrifluoromethane. [] These studies analyzed the internal and lattice mode regions at various temperatures, offering insights into the crystal structure and the behavior of internal modes under the influence of isotopic shifts, crystal fields, and Fermi resonance.
Q4: Can you elaborate on the rotational studies performed on Chlorotrifluoromethane?
A4: Yes, rotational spectra of Chlorotrifluoromethane have been recorded and analyzed using Fourier-transform microwave spectroscopy. [] These studies provided valuable information about the compound's structure, bonding characteristics, and internal dynamics, including the observation of large-amplitude intramolecular motions.
Q5: Has Chlorotrifluoromethane been investigated for its performance as a refrigerant in mixtures?
A5: Yes, research has explored the use of Chlorotrifluoromethane in refrigerant mixtures. Studies have investigated the gas viscosities of azeotropic mixtures containing Chlorotrifluoromethane (R-13) with trifluoromethane (R-23), designated as R-503. [] These measurements, conducted over a range of temperatures and pressures, provide valuable data for understanding the behavior of these mixtures in refrigeration systems.
Q6: Are there studies exploring the solubility of Chlorotrifluoromethane in different solvents?
A6: Yes, the solubility of Chlorotrifluoromethane has been investigated in various solvents, including water and seawater. [] Researchers have measured the Ostwald coefficients of Chlorotrifluoromethane in these solvents at different temperatures and a constant partial pressure. These findings contribute to understanding the compound's behavior in aquatic environments.
Q7: How does the presence of Chlorotrifluoromethane influence the phase behavior of mixtures?
A7: Researchers have investigated the phase behavior of ternary systems containing Chlorotrifluoromethane (R-13), water, and propionic acid. [] These studies, conducted at temperatures near the critical point of Chlorotrifluoromethane, provide valuable insights into the influence of this compound on vapor-liquid and liquid-liquid equilibria.
Q8: Has Chlorotrifluoromethane been used in any chemical reactions?
A8: Yes, Chlorotrifluoromethane has been utilized in chemical reactions. One study describes its use as a medium for the photo-initiated oligomerization of bromotrifluoroethylene. [] This reaction yielded a mixture of oligomers with varying structures, providing insights into the reactivity of Chlorotrifluoromethane under specific conditions.
Q9: Are there any computational studies simulating the behavior of Chlorotrifluoromethane under electron beam irradiation?
A9: Yes, computer simulations have been employed to model the degradation of Chlorotrifluoromethane (CF3Cl) under electron beam irradiation. [] These simulations predicted the efficiency of the destruction process, highlighting the influence of factors like humidity, dose rates, oxygen concentration, and initial Chlorotrifluoromethane concentration.
Q10: What is known about the atmospheric presence and emissions of Chlorotrifluoromethane?
A10: Extensive research has focused on the atmospheric history and emissions of Chlorotrifluoromethane (CFC-13). [] Scientists have meticulously reconstructed its tropospheric history using observations from various sources, including polar firn air samples, archived ambient air, and in situ measurements from global monitoring networks. This research revealed that Chlorotrifluoromethane has increased steadily in the atmosphere since its first appearance, with a surprising persistence in its growth rate.
Q11: Are there efforts to understand and quantify the emissions of Chlorotrifluoromethane?
A11: Yes, researchers have utilized atmospheric observations and inversion techniques to estimate global Chlorotrifluoromethane (CFC-13) emissions. [] Their findings indicate that these emissions have remained unexpectedly high in recent years, surpassing expectations based on the assumption of declining industrial use. This suggests potential unidentified sources or a slower-than-anticipated decline in its applications.
Q12: What is being done to address the environmental impact of Chlorotrifluoromethane?
A12: Due to its classification as an ozone-depleting substance, production and consumption of Chlorotrifluoromethane are controlled under international agreements like the Montreal Protocol. [] While this has led to a decline in its atmospheric abundance, the unexpected persistence of its emissions highlights the importance of continued monitoring and research to fully assess and mitigate its environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)

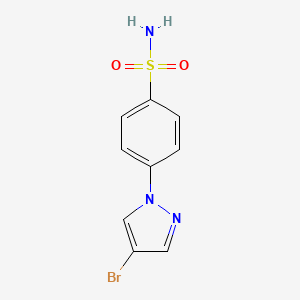
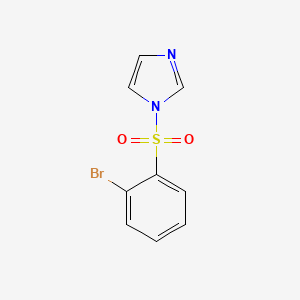

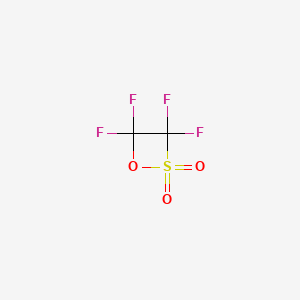



![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
